(6-Chloropyridin-3-yl)-(3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone;hydrochloride
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Overview
Description
(6-Chloropyridin-3-yl)-(3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone;hydrochloride: . This compound features a chloropyridine moiety linked to a diazabicyclo[4.2.1]nonane structure, which contributes to its unique chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)-(3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone;hydrochloride typically involves multiple steps, starting with the preparation of the core structures. One common approach is the reaction of 6-chloropyridin-3-yl with 3,9-diazabicyclo[4.2.1]nonan-3-ylmethanone under specific conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the compound's purity and efficacy. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the chloropyridine moiety to a more oxidized state.
Reduction: : Reducing the diazabicyclo[4.2.1]nonane ring system.
Substitution: : Replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Scientific Research Applications
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Investigating its interactions with biological targets and pathways.
Medicine: : Exploring its therapeutic potential in treating various diseases.
Industry: : Utilizing its unique properties in the development of new materials and technologies.
Mechanism of Action
The mechanism by which (6-Chloropyridin-3-yl)-(3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, (6-Chloropyridin-3-yl)-(3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone;hydrochloride stands out due to its unique structure and potential applications. Similar compounds may include other chloropyridine derivatives or bicyclic amines, but the specific combination of functional groups in this compound provides distinct advantages in terms of reactivity and biological activity.
List of Similar Compounds
6-Chloropyridin-3-ylmethanone
3,9-Diazabicyclo[4.2.1]nonane
Chloropyridine derivatives
Bicyclic amines
This compound's unique properties and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock even more uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Biological Activity
The compound (6-Chloropyridin-3-yl)-(3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone;hydrochloride is a member of a class of compounds that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a 6-chloropyridine moiety linked to a 3,9-diazabicyclo[4.2.1]nonane structure. Its molecular formula is C13H15ClN2 with a molecular weight of 250.73 g/mol. The presence of both a bicyclic structure and halogen substituents suggests potential interactions with various biological targets.
Research indicates that compounds with similar structural features often exhibit activity through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : Many bicyclic compounds act as inhibitors for enzymes involved in critical biological pathways.
- Receptor Modulation : Compounds like this one may interact with neurotransmitter receptors, influencing pathways related to sleep and arousal due to the presence of the diazabicyclo structure, which is known for its orexin receptor antagonism .
2. Neuropharmacological Effects
Research has shown that compounds containing the diazabicyclo structure can act as orexin receptor antagonists, which may promote sleep and have implications in treating insomnia . This suggests that our compound could also have neuropharmacological applications.
Case Study 1: Orexin Receptor Antagonism
In a study evaluating the effects of diazabicyclo compounds on orexin receptors, it was found that these compounds could effectively modulate sleep patterns in animal models. The compound demonstrated good oral bioavailability and sleep-promoting activity in rat EEG models, indicating its potential as a therapeutic agent for sleep disorders .
Case Study 2: Cytotoxicity Assessment
A comparative analysis involving azole derivatives showed that structural modifications significantly impacted cytotoxicity against HepG2 cells. While direct studies on our target compound are sparse, similar derivatives have shown promising results with IC50 values indicating potent antitumor activity .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O.ClH/c14-12-4-1-9(7-15-12)13(18)17-6-5-10-2-3-11(8-17)16-10;/h1,4,7,10-11,16H,2-3,5-6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMYJIYJSQKQMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCC1N2)C(=O)C3=CN=C(C=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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